molecular formula C20H17FN2O B11351562 N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11351562
M. Wt: 320.4 g/mol
InChI Key: RIAGXSVMWCDCGB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 4-fluorobenzyl group and a pyridin-2-yl group attached to the nitrogen atom, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O/c1-15-5-9-17(10-6-15)20(24)23(19-4-2-3-13-22-19)14-16-7-11-18(21)12-8-16/h2-13H,14H2,1H3

InChI Key

RIAGXSVMWCDCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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